N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazoles and piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-benzylpiperidine with 2-methyl-1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzothiazole or piperidine derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
N-(1-benzylpiperidin-4-yl)-2-furamide: Another related compound with variations in the benzothiazole ring, affecting its reactivity and applications.
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of benzothiazole and piperidine moieties, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H23N3OS/c1-15-22-19-8-7-17(13-20(19)26-15)21(25)23-18-9-11-24(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14H2,1H3,(H,23,25) |
InChI Key |
YCFPPPBHKCDCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.